molecular formula C8H6ClNO B13124640 2-Chloro-5-ethynyl-4-methoxypyridine

2-Chloro-5-ethynyl-4-methoxypyridine

Cat. No.: B13124640
M. Wt: 167.59 g/mol
InChI Key: XZZLTDWZFNGNMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-ethynyl-4-methoxypyridine is a pyridine derivative featuring a chloro group at position 2, a methoxy group at position 4, and an ethynyl substituent at position 3. The ethynyl group confers reactivity for cross-coupling reactions, while the chloro and methoxy substituents modulate electronic properties and solubility .

Properties

Molecular Formula

C8H6ClNO

Molecular Weight

167.59 g/mol

IUPAC Name

2-chloro-5-ethynyl-4-methoxypyridine

InChI

InChI=1S/C8H6ClNO/c1-3-6-5-10-8(9)4-7(6)11-2/h1,4-5H,2H3

InChI Key

XZZLTDWZFNGNMC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1C#C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-ethynyl-4-methoxypyridine can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-nitropyridine with sodium methoxide in the presence of dioxane . Another method starts with 4-methoxy-2(1H)-pyridone and 4-nitropyridine N-oxide . These reactions typically require controlled conditions, including specific temperatures and solvents, to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of 2-Chloro-5-ethynyl-4-methoxypyridine often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The choice of reagents, catalysts, and solvents is crucial to achieving high yields and maintaining product quality. Industrial methods may also incorporate advanced purification techniques to ensure the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-ethynyl-4-methoxypyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can produce biaryl compounds, while oxidation reactions can yield various oxidized derivatives of the ethynyl group.

Scientific Research Applications

2-Chloro-5-ethynyl-4-methoxypyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Chloro-5-ethynyl-4-methoxypyridine involves its interaction with specific molecular targets and pathways. For example, it has been studied for its ability to inhibit lactate efflux in cells expressing high levels of monocarboxylate transporter 4 (MCT4) . This inhibition can lead to reduced cellular viability and has potential implications for cancer treatment. The compound’s unique structure allows it to interact with specific proteins and enzymes, modulating their activity and affecting various cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural analogs based on substituent positions and functional groups:

Compound Name Substituents (Positions) CAS Number Molecular Formula Key Properties/Applications References
2-Chloro-5-ethynyl-4-methoxypyridine Cl (2), OCH₃ (4), C≡CH (5) Not available C₈H₆ClNO Synthetic intermediate for coupling reactions Inferred
5-(Chloromethyl)-2-methoxypyridine Cl-CH₂ (5), OCH₃ (2) 101990-70-9 C₇H₈ClNO Intermediate for pharmaceuticals; reactive chloromethyl group
2-Chloro-5-methoxypyridin-4-amine Cl (2), OCH₃ (5), NH₂ (4) 1227586-39-1 C₆H₇ClN₂O Pharmaceutical intermediate (APIs, skincare)
5-Chloro-3-ethoxy-2-methoxypyridine Cl (5), OCH₃ (2), OCH₂CH₃ (3) 1221793-67-4 C₈H₁₀ClNO₂ Agrochemical synthesis
3-(Chloromethyl)-4,5-dimethoxypyridine Cl-CH₂ (3), OCH₃ (4,5) 1211584-99-4 C₈H₁₀ClNO₂ Reactive intermediate for heterocycles

Research Findings and Challenges

  • Solubility : Methoxy groups improve aqueous solubility compared to ethoxy or chloro substituents, as seen in 5-Chloro-3-ethoxy-2-methoxypyridine .
  • Stability : Chloro at position 2 (target compound) may reduce hydrolytic stability relative to position 5 derivatives, necessitating protective strategies during synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.